molecular formula C12H16ClN B13453239 3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride

3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride

Cat. No.: B13453239
M. Wt: 209.71 g/mol
InChI Key: DGENARGRJQREOP-UHFFFAOYSA-N
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Description

3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride typically involves the Stollé type reaction. This reaction involves the use of oxalyl chloride with 3,4-dihydro-1’H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides. The reaction is carried out under reflux conditions in anhydrous toluene with a 10% excess of oxalyl chloride . The presence of a free secondary amino group in the starting material allows for the formation of the spiro compound without the need for additional catalysts .

Industrial Production Methods

While specific industrial production methods for 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride involves its interaction with various molecular targets. The rigid spatial structure of the spiro compound enhances its binding potential with biochemical targets such as enzymes, receptors, and ion channels . This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-dihydro-1’H-spiro[quinoline-2,1’-cycloalkane] hydrochloride
  • 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones

Uniqueness

3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride is unique due to its specific spiro linkage and the presence of a cyclobutane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

spiro[3,4-dihydro-1H-quinoline-2,1'-cyclobutane];hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-2-5-11-10(4-1)6-9-12(13-11)7-3-8-12;/h1-2,4-5,13H,3,6-9H2;1H

InChI Key

DGENARGRJQREOP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC3=CC=CC=C3N2.Cl

Origin of Product

United States

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